molecular formula C13H15NO4 B14939806 N-(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B14939806
M. Wt: 249.26 g/mol
InChI Key: CYNRGORMVRWSMU-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound characterized by the presence of a benzodioxole ring and a tetrahydrofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole ring may play a crucial role in binding to these targets, while the tetrahydrofuran carboxamide group may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to the combination of the benzodioxole ring and the tetrahydrofuran carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)oxolane-2-carboxamide

InChI

InChI=1S/C13H15NO4/c15-13(11-2-1-5-16-11)14-7-9-3-4-10-12(6-9)18-8-17-10/h3-4,6,11H,1-2,5,7-8H2,(H,14,15)

InChI Key

CYNRGORMVRWSMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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